N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide - 477500-82-6

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Catalog Number: EVT-2894804
CAS Number: 477500-82-6
Molecular Formula: C27H17N3O2S
Molecular Weight: 447.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1-((5-Nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

  • Compound Description: This series of compounds (8a-d) are derivatives of 1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazole and incorporate a 5-nitrobenzo[d]oxazole moiety. They were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: These compounds share the benzo[d]oxazole core with the target compound, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. The variations in the urea substituents and the presence of the dioxaphosphepino[5,6-c]pyrazole scaffold highlight the exploration of different structural features around this shared core. []

N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphospheno[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazine carboxamides (8e-g)

  • Relevance: The presence of the benzo[d]oxazole group directly links these compounds to N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. The variation in carboxamide substituents compared to the urea analogs (8a-d) further demonstrates the structure-activity relationship studies around the shared core. []

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

  • Compound Description: This compound was synthesized and characterized for its potential antibacterial, antifungal, and anticancer activities. []
  • Relevance: Although it lacks the benzo[d]oxazole unit, this compound exhibits a similar carboxamide linkage as the target compound, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. The presence of the benzothiazole group, which is structurally analogous to benzo[d]oxazole, further suggests a potential relationship in terms of biological activity or chemical behavior. []

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

  • Compound Description: This compound is an amide chalcone synthesized through a Claisen-Schmidt reaction and characterized by various spectroscopic techniques. []
  • Relevance: While this compound lacks the benzo[d]oxazole moiety present in the target compound, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, it shares the quinoline-carboxamide structure. This structural similarity suggests potential overlap in their chemical reactivity or even biological activity, as the quinoline-carboxamide unit can significantly influence these properties. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This thiophene-2-carboxamide derivative demonstrated potent inhibition of VEGFR1 and VEGFR2, highlighting its anti-angiogenic activity. Additionally, it exhibited inhibitory effects on P-gp efflux pumps, suggesting potential as a multi-drug resistance-reversal agent. []
  • Relevance: This compound shares the thiophene-2-carboxamide motif with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, linking them structurally. The distinct substitution patterns around this shared core highlight the exploration of diverse chemical space and its impact on biological activity. []

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: These two pyrazolo[1,5-a][1,3,5]triazine derivatives exhibited significant dose-dependent vasodilator effects, making them promising candidates for developing new vasodilator drugs. []
  • Relevance: Although these compounds belong to a different chemical class than N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, their inclusion in this list stems from the paper's broader exploration of heterocyclic compounds and their potential biological activities. The paper focuses on synthesizing and evaluating various heterocyclic scaffolds, including pyrazolo[1,5-a][1,3,5]triazines and oxazolo[4,5-d]pyrimidines, for their vasodilator properties. [] This suggests an interest in exploring diverse heterocyclic systems, with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide potentially falling within this scope of investigation due to its own heterocyclic nature.
  • Compound Description: This quinoline-benzimidazole hybrid, designed as a potential anticancer agent, demonstrated varied effects on the growth of various cancer cell lines and arrested the cell cycle of lymphoma (HuT78) cells. []
  • Relevance: While it lacks the benzo[d]oxazole and thiophene units, this compound shares the quinoline structure with the target compound, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. The presence of a benzimidazole group, structurally similar to benzo[d]oxazole, further strengthens the connection, indicating a possible shared interest in exploring the biological activity of these related heterocyclic systems. []

2-(3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e)

  • Compound Description: This compound, another quinoline-benzimidazole hybrid designed for its potential anticancer properties, displayed a varied response in inhibiting the growth of different cancer cell lines and influenced the cell cycle progression of lymphoma (HuT78) cells. []
  • Relevance: Similar to compound 9c, this compound also shares the quinoline scaffold with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide and features a benzimidazole group, structurally analogous to benzo[d]oxazole. These shared and related structural elements highlight the exploration of similar chemical space and potential for overlapping biological activities. []
  • Compound Description: These two quinoline-benzimidazole hybrids, 14e and 15e, exhibited potent and selective inhibition of lymphoma cell line growth, particularly against the HuT78 cell line. []
  • Relevance: Like compounds 9c and 10e, these hybrids share the quinoline motif with the target compound, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, and incorporate a benzimidazole group, highlighting the recurring interest in these heterocyclic structures and their potential biological effects. []

[(lpt)2Ir(bt)] and [(cf3bta)2Ir(bt)]

  • Compound Description: These are two examples of cyclometalated iridium(III) complexes incorporating a 2-acetylbenzo[b]thiophene-3-olate (bt) ligand. They are investigated for their potential application in organic light-emitting diodes (OLEDs) due to their luminescent properties. []
  • Relevance: Although these complexes belong to a distinct chemical class than the target compound, their relevance stems from the shared focus on heterocyclic ligands. The use of the benzo[b]thiophene-3-olate (bt) ligand, structurally similar to the thiophene moiety in N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, highlights the broader context of heterocyclic chemistry within the paper. [] The research emphasizes exploring new heterocyclic systems for specific applications, suggesting that N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, with its unique combination of heterocycles, could be of interest within this field.
  • Compound Description: This series of quinoline acrylamide derivatives was synthesized and evaluated for cytotoxic activity against the breast cancer cell line MCF7. []
  • Relevance: These compounds share the quinoline core with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. The variation in substituents at the 4-position of the acrylamide moiety highlights the investigation of structure-activity relationships and their impact on anticancer activity. []

3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (27)

  • Compound Description: This quinoline derivative, containing a chromene-3-carboxamide moiety, exhibited significant cytotoxic activity against the breast cancer cell line MCF7. []
  • Relevance: This compound shares the quinoline core with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, connecting them structurally. The presence of the chromene-3-carboxamide group adds another dimension to the structural diversity explored in the study, focusing on quinoline derivatives as potential anticancer agents. []
  • Compound Description: This quinoline acrylamide derivative, incorporating a 4-fluorophenyl substituent, demonstrated potent cytotoxic activity against the breast cancer cell line MCF7. []
  • Relevance: This compound, like others in the series, shares the quinoline core with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, suggesting a common interest in exploring the biological activity of quinoline derivatives. The specific substitution with a 4-fluorophenyl group highlights the impact of electronic effects on the anticancer activity of these compounds. []

2-Cyano-5-(4-(dimethyl-amino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide (19)

  • Compound Description: This quinoline derivative, featuring a penta-2,4-dienamide moiety with a 4-(dimethylamino)phenyl substituent, showed strong cytotoxic activity against the MCF7 breast cancer cell line. []
  • Relevance: Similar to other compounds in the series, it shares the quinoline core with N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide. The presence of the extended penta-2,4-dienamide linker and the 4-(dimethylamino)phenyl group highlights the exploration of different spacer units and their effects on the anticancer activity of these quinoline derivatives. []

CpTiLCl (C1–C6)

  • Compound Description: This series represents 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides, where Cp = η5-C5H5 and L varies with different substituents on the phenyl ring of the 2-benzimidazolyl-N-phenylquinoline-8-carboxamide ligand. They were synthesized and evaluated for their catalytic activity in ethylene polymerization and copolymerization reactions. [, ]
  • Relevance: These complexes are structurally related to N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide due to the presence of the quinoline-carboxamide moiety in their ligand structure. This structural similarity highlights a potential common interest in the chemistry and applications of metal complexes with quinoline-containing ligands. [, ]

{4-[1-Aza-2-(aryl)vinyl]-3-phenyl-2-thioxo(1,3-thiazolin-5-yl)}-N-[1-aza-2-(2-chloro(3-quinolyl))vinyl]carboxamides (4a-l)

  • Compound Description: These compounds are a series of quinoline-thiazole derivatives synthesized and screened for their antibacterial and antifungal activity against various microorganisms. [, ]
  • Relevance: These derivatives are structurally related to N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide because they share the quinoline core structure. This structural similarity, coupled with the exploration of different aryl substituents on the thiazoline ring, highlights the investigation of diverse quinoline-containing compounds for their potential antimicrobial properties. [, ]

Properties

CAS Number

477500-82-6

Product Name

N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide

Molecular Formula

C27H17N3O2S

Molecular Weight

447.51

InChI

InChI=1S/C27H17N3O2S/c31-26(19-16-23(25-14-7-15-33-25)28-20-10-3-1-8-17(19)20)29-21-11-4-2-9-18(21)27-30-22-12-5-6-13-24(22)32-27/h1-16H,(H,29,31)

InChI Key

SCNOTOOCDFZKQF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6O5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.